Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Description
Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is a bicyclic spiro compound featuring a 5.5-membered ring system with two nitrogen atoms (1,9-diaza) and a double bond at position 3 (undec-3-ene). The tert-butyl carboxylate group at position 9 enhances steric bulk and stability, making it a valuable intermediate in medicinal chemistry. This scaffold is recognized as a "privileged structure" due to its conformational rigidity and ability to interact with diverse biological targets, including receptors implicated in obesity, pain, and immune disorders .
Key structural attributes:
- Spiro[5.5]undecane core: Provides a rigid framework for spatial orientation of functional groups.
- 1,9-Diaza substitution: Facilitates hydrogen bonding and chelation in drug-receptor interactions.
Properties
IUPAC Name |
tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h4-5,15H,6-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGWVGSYQALOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC=CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step route involving:
- Cyclization : Formation of the spirocyclic diazaspiro core through intramolecular cyclization reactions.
- Amidation/Carbamate Formation : Introduction of the tert-butyl carbamate protecting group at the nitrogen atom, typically achieved by reaction with di-tert-butyl dicarbonate (BOC anhydride).
- Esterification and Functional Group Manipulation : Adjusting the substituents on the nitrogen and carbon atoms to achieve the desired functionalized spiro compound.
The exact synthetic route can vary depending on the starting materials and desired purity or yield but often involves careful control of reaction conditions such as temperature, solvent choice, and purification steps.
Detailed Synthetic Example from Literature and Patent Sources
A representative preparation method, adapted from patent literature and chemical supplier data, includes:
- Starting Material Preparation : Use of appropriate piperidine derivatives or related amines as precursors.
- Spirocyclization Step : Intramolecular nucleophilic substitution or ring-closing reactions to form the diazaspiro[5.5]undecene core.
- BOC Protection : Treatment of the free amine with di-tert-butyl dicarbonate under basic conditions to yield the tert-butyl carbamate.
- Purification : Removal of impurities by extraction, washing, and vacuum distillation, often involving solvents such as tetrahydrofuran, ethanol, and n-heptane.
- Crystallization : Cooling and seeding techniques to isolate the pure compound as a solid.
These steps have been optimized in industrial settings to maximize yield and enantiomeric purity, with some processes including catalyst use and controlled atmosphere conditions (e.g., nitrogen purging).
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Cyclization | Moderate heating, inert atmosphere | Intramolecular ring closure to form spiro core |
| BOC Protection | Room temperature to mild heating, base (e.g., triethylamine) | Reaction with di-tert-butyl dicarbonate |
| Purification | Vacuum distillation at 35-40 °C | Use of solvents like n-heptane and THF |
| Crystallization | Cooling to 10-30 °C, seeding | To obtain pure crystalline product |
The purification often involves multiple solvent washes and phase separations to ensure removal of aqueous impurities and residual reagents.
Research Findings on Synthetic Variations
- Substitutions at position 9 are critical for biological activity and synthetic yield; alkyl groups such as the tert-butyl carbamate are preferred to maintain binding affinity in pharmacological applications.
- Synthetic routes may be adapted to introduce different substituents at position 1 or 9, often at the final step, allowing for structural diversity in analog development.
- Enantiomeric purity is an important consideration, with resolution techniques and controlled crystallization used to enrich desired stereoisomers.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: Research involving this compound may focus on its potential biological activities and interactions with biological targets.
Medicine: Although not used directly in medicine, it serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Variations in Spiro Ring Systems
Spiro compounds vary in ring sizes, nitrogen positions, and functional groups, leading to distinct pharmacological profiles.
Table 1: Structural Comparison of Diazaspiro Compounds
Key Observations :
- Ring Size : Smaller spiro systems (e.g., [4.5]) reduce steric hindrance but may limit binding pocket compatibility.
- Substituent Position : Moving the carboxylate from N9 to N2 (as in 2,9-diazaspiro derivatives) alters hydrogen-bonding networks .
- Functional Groups : The ene group in the main compound increases reactivity compared to saturated analogs, while ketones (e.g., 9-oxo) enhance polarity and metabolic stability .
Table 2: Pharmacological Profiles
Key Findings :
- MC4R Targeting : 1,9-Diazaspiro[5.5]undecan-2-one derivatives show high affinity for MC4R, a receptor regulating appetite, due to the spiro core’s rigidity .
- p97 Inhibition : The ene-containing analog demonstrates moderate inhibitory activity, while fluorine-substituted indole derivatives (e.g., compound in ) exhibit enhanced potency .
Biological Activity
Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is a complex compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound has the molecular formula and features a diazaspiro framework, which is characterized by its nitrogen atoms that can engage in various chemical interactions vital for biological activity . The presence of a tert-butyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets .
Biological Activity Overview
Research on compounds similar to this compound suggests a range of biological activities:
- Antimicrobial Properties : Compounds with spirocyclic structures often exhibit antimicrobial activity, which is attributed to their ability to disrupt cellular processes in pathogens .
- Anti-inflammatory Effects : The unique structure may allow for interactions with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
- Anticancer Potential : Some studies indicate that spirocyclic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
1. Synthesis and Evaluation of Biological Activity
A review highlighted the synthesis of 1,9-diazaspiro[5.5]undecanes and their derivatives, indicating their potential use in treating conditions such as obesity and pain. The compounds were found to interact with multiple biological pathways, including immune response modulation and cardiovascular health .
2. Structure-Activity Relationship (SAR)
A comparative analysis of related compounds demonstrated that variations in the spirocyclic structure significantly affect biological activity. For instance, the presence of different substituents on the nitrogen atoms or variations in the carbonyl position can lead to enhanced or diminished pharmacological effects .
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | C₁₄H₂₄N₂O₃ | Different carbonyl position | Antimicrobial |
| 2-Oxo-1,9-diaza-spiro[5.5]undecane | C₁₃H₁₈N₂O₂ | Lacks tert-butyl group | Anti-inflammatory |
| Tert-butyl 1,9-diazaspiro[5.5]undecane-3-carboxylate | C₁₄H₂₆N₂O₂ | Original compound | Anticancer |
The mechanism of action for this compound likely involves its binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to downstream effects such as altered gene expression or metabolic regulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
